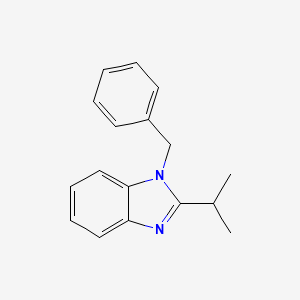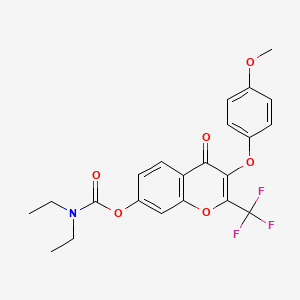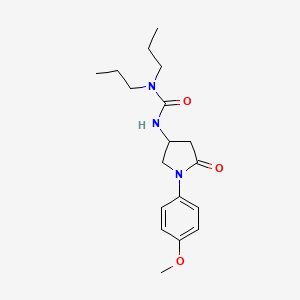![molecular formula C20H17N5OS B2552474 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1705505-43-6](/img/structure/B2552474.png)
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex heterocyclic compounds is a topic of significant interest due to their potential applications in medicinal chemistry. The first paper discusses the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives through a tandem aza-Wittig and annulation reactions. This method utilizes iminophosphoranes, aryl isocyanate, and substituted 2-phenoxyacetohydrazide to achieve the desired products under mild conditions .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by the presence of multiple heterocyclic rings, which are known to contribute to the biological activity of these molecules. The pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine scaffold, in particular, is a recurrent motif in compounds with potential pharmacological properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are noteworthy for their efficiency and the formation of complex structures from relatively simple precursors. The tandem aza-Wittig reaction is a key step that enables the formation of the heterocyclic core, which is further functionalized to yield the final derivatives .
Physical and Chemical Properties Analysis
While the first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds, such properties are typically inferred from the molecular structure. The presence of heteroatoms and aromatic systems suggests that these compounds may exhibit significant electronic and steric characteristics that could influence their reactivity and interaction with biological targets .
Antioxidant and Antimicrobial Activities
The second paper explores the synthesis of various heterocyclic compounds, including pyrazole and oxadiazole derivatives, and evaluates their antioxidant and antimicrobial activities. The study includes quantitative structure–activity relationships (QSAR) and molecular docking to understand the relationship between molecular structure and biological activity. Some of the synthesized compounds showed high activity against pathogens such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, indicating their potential as antimicrobial agents. Additionally, the antioxidant activity was assessed using the DPPH radical scavenging assay, with certain compounds exhibiting high antioxidant properties .
Case Studies and Applications
Although the provided data does not include specific case studies, the antimicrobial and antioxidant activities of the synthesized compounds suggest their potential application in the development of new therapeutic agents. The molecular docking studies, as mentioned in the second paper, provide insights into the mode of action of these compounds, which could be valuable for further drug development .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
Research indicates the synthesis of novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, aiming at developing potential antimicrobial and anticancer agents. Compounds within this category have shown significant activity, with some displaying higher anticancer activity than doxorubicin, a reference drug. The antimicrobial activity of these compounds has also been described as good to excellent, highlighting their potential in treating various infections and cancer types (Hafez, El-Gazzar, & Al-Hussain, 2016).
Solution Formulation for Poorly Water-Soluble Compounds
Another study explored the development of a precipitation-resistant solution formulation for a poorly water-soluble compound, aimed at increasing in vivo exposure. This research is critical for compounds intended for clinical applications, such as arrhythmia treatment, where solubility and bioavailability pose significant challenges. The study found that solubilized, precipitation-resistant formulations achieved the highest plasma concentrations across species, improving dose proportionality and indicating a valuable approach for enhancing the clinical evaluation of poorly soluble compounds (Burton et al., 2012).
Synthesis and Characterization of Novel Compounds
Further research involved the synthesis and characterization of new substituted thieno-fused bicyclic compounds, demonstrating the versatility and potential of these chemical structures in drug development. The studies covered a wide range of synthetic methods and characterization techniques, including NMR, IR, MS spectrometry, and X-ray crystallography, to establish the chemical structures of the synthesized compounds. This research underscores the ongoing efforts to develop novel compounds with potential therapeutic applications (Mabkhot et al., 2015).
Wirkmechanismus
Target of action
Pyrazolopyrimidines and thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target of “(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone” would depend on its precise chemical structure and any modifications it might have .
Mode of action
The mode of action of pyrazolopyrimidines and thiazoles can vary widely depending on their specific targets. They might inhibit or activate their targets, leading to changes in cellular signaling or metabolic pathways .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Pyrazolopyrimidines and thiazoles have been found to affect a variety of biochemical pathways, including those involved in cell growth, inflammation, and neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Factors that could influence its bioavailability include its solubility, stability, and the presence of functional groups that might be metabolized by the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These could include changes in gene expression, cell growth, or neurotransmission .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, its activity might be affected by the presence of other drugs or by changes in the target cells’ environment .
Eigenschaften
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-13-9-18-21-10-15-11-24(8-7-17(15)25(18)23-13)20(26)16-12-27-19(22-16)14-5-3-2-4-6-14/h2-6,9-10,12H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFCKGHYIAIZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)



![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)
![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2552398.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![(Z)-ethyl 1-(3-methoxypropyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2552404.png)
![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)